

A Technical Guide to the Thermodynamic Properties of Common Metal Iodates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Iodate

Cat. No.: B108269

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of the core thermodynamic properties of common metal **iodates**, with a focus on their enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data for alkali metal, alkaline earth metal, and transition metal **iodates**. It details the experimental methodologies, particularly calorimetry, used to determine these properties and presents quantitative data in structured tables for comparative analysis. Furthermore, this guide includes graphical representations of key experimental workflows to elucidate the processes of data acquisition and material synthesis.

Introduction

Metal **iodates** are inorganic compounds comprising a metal cation and the **iodate** anion (IO_3^-). These materials are of significant interest across various scientific and industrial fields. They are recognized as powerful oxidizing agents and are frequently utilized in energetic materials, such as thermites, where they can produce highly exothermic reactions.[1][2][3] Additionally, the release of iodine gas upon decomposition makes certain metal **iodates** effective biocidal agents, capable of neutralizing resilient bacterial spores.[1][2][3]

A fundamental understanding of the thermodynamic properties of metal **iodates** is crucial for predicting their stability, energy release characteristics, and reaction behavior.[4] Properties such as the standard enthalpy of formation (ΔH_f°), standard Gibbs free energy of formation (ΔG_f°), and standard entropy (S°) govern the spontaneity and equilibrium of chemical reactions

involving these compounds. This guide collates and presents key thermodynamic data for common metal **iodates** and describes the experimental techniques used for their determination.

Core Thermodynamic Properties of Metal Iodates

The stability and reactivity of metal **iodates** are defined by their fundamental thermodynamic properties. While experimental data is available for some compounds, particularly alkali metal **iodates**, many values for transition metal **iodates** are derived from theoretical estimations due to a lack of direct measurement.[\[1\]](#)[\[2\]](#)

Alkali Metal Iodates

Precision measurements of the solution enthalpies of alkali metal **iodates** have enabled the calculation of their standard formation enthalpies.[\[5\]](#) These compounds are generally stable crystalline solids.

Compound	Formula	Standard Enthalpy of Formation (ΔH_f°) (kJ/mol)
Lithium Iodate (α,β)	LiIO_3	-516.5 ± 1.0 [5]
Potassium Iodate	KIO_3	-514.6 ± 1.0 [5]
Rubidium Iodate	RbIO_3	-521.0 ± 1.0 [5]
Cesium Iodate	CsIO_3	-532.0 ± 1.0 [5]

Table 1: Standard Enthalpy of Formation for Alkali Metal Iodates at 298.15 K.

Alkaline Earth Metal Iodates

Comprehensive thermodynamic data for alkaline earth metal **iodates** is less prevalent in the literature. However, their relative stability in aqueous solutions can be inferred from their solubility product constants (K_{sp}). A lower K_{sp} value indicates lower solubility and greater stability of the solid salt in water.

Compound	Formula	Solubility Product (Ksp) at 298.15 K
Calcium Iodate	$\text{Ca}(\text{IO}_3)_2$	6.5×10^{-6} [6]
Calcium Iodate Hexahydrate	$\text{Ca}(\text{IO}_3)_2 \cdot 6\text{H}_2\text{O}$	7.1×10^{-7} [6] [7]
Barium Iodate	$\text{Ba}(\text{IO}_3)_2$	4.0×10^{-9} [6]

Table 2: Solubility Products for Selected Alkaline Earth Metal Iodates.

Transition Metal Iodates

Transition metal **iodates** are of particular interest for energetic applications.[\[3\]](#) Many of their thermodynamic values, especially enthalpies of formation, are based on theoretical calculations rather than direct experimental measurement.[\[1\]](#)[\[2\]](#)

Compound	Formula	Standard Enthalpy of Formation (ΔH_f°) (kJ/mol) (Calculated)
Copper(II) Iodate	$\text{Cu}(\text{IO}_3)_2$	-725 [3]
Iron(III) Iodate	$\text{Fe}(\text{IO}_3)_3$	-1293 [3]
Bismuth(III) Iodate	$\text{Bi}(\text{IO}_3)_3$	-1282 [3]
Silver Iodate	AgIO_3	$K_{sp} = 3.1 \times 10^{-8}$ [7]

Table 3: Calculated Standard Enthalpy of Formation and Ksp for Selected Transition Metal Iodates.

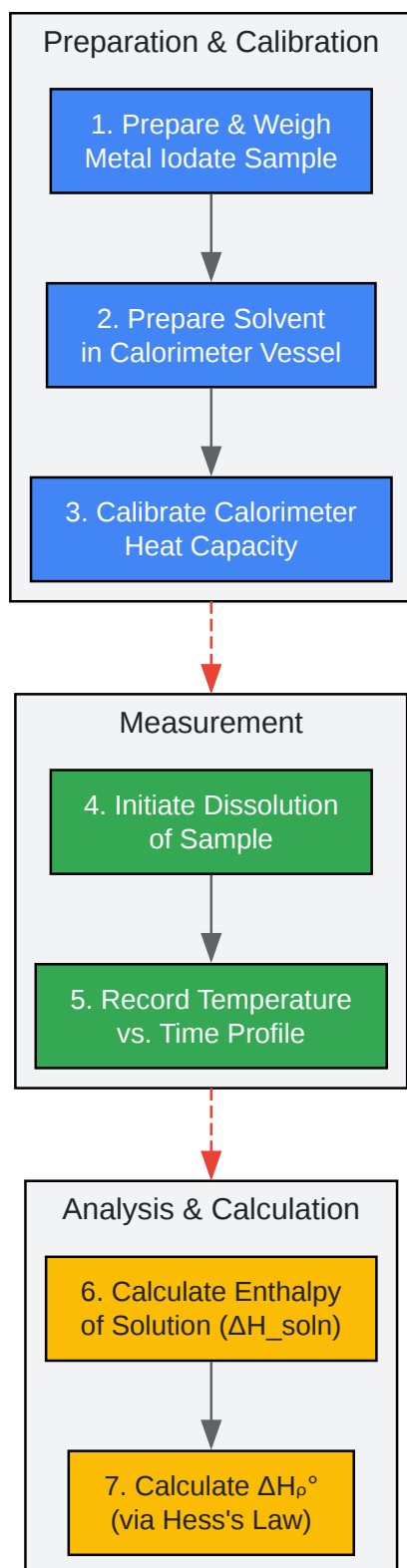
Experimental Determination of Thermodynamic Properties

Calorimetry is the primary experimental technique for directly measuring the enthalpy changes associated with chemical reactions, which allows for the determination of a compound's enthalpy of formation.[4]

Solution Calorimetry

Solution calorimetry is a precise method used to determine the standard enthalpy of formation (ΔH_f°) of soluble inorganic salts like metal **iodates**. [5][8] The process involves measuring the heat change when a compound is dissolved in a suitable solvent. By applying Hess's Law, this enthalpy of solution can be combined with the known formation enthalpies of other species in the thermochemical cycle to calculate the formation enthalpy of the target compound.

- **Calorimeter Calibration:** The heat capacity of the calorimeter is determined by introducing a known amount of heat, often through an electric heater, and measuring the corresponding temperature rise.
- **Sample Preparation:** A precisely weighed sample of the anhydrous metal **iodate** salt is sealed in a thin-walled glass ampoule.
- **Solvent Preparation:** A specific volume of the solvent (e.g., deionized water) is placed into the calorimeter vessel, and the system is allowed to reach thermal equilibrium.
- **Dissolution:** The ampoule containing the metal **iodate** is broken beneath the solvent surface, initiating the dissolution process.
- **Temperature Measurement:** The temperature of the solution is monitored with high precision as a function of time until a stable final temperature is reached. The change in temperature (ΔT) is extrapolated from the temperature-time data to correct for heat exchange with the surroundings.
- **Enthalpy Calculation:** The heat of the reaction (q_{rxn}) is calculated using the calorimeter's heat capacity and the measured ΔT . The molar enthalpy of solution (ΔH_{soln}) is then determined by dividing q_{rxn} by the number of moles of the dissolved salt.
- **Calculation of ΔH_f° :** The standard enthalpy of formation of the metal **iodate** is calculated using a thermochemical cycle (Hess's Law) that incorporates the measured ΔH_{soln} and the known standard enthalpies of formation of the metal ions and **iodate** ion in solution.



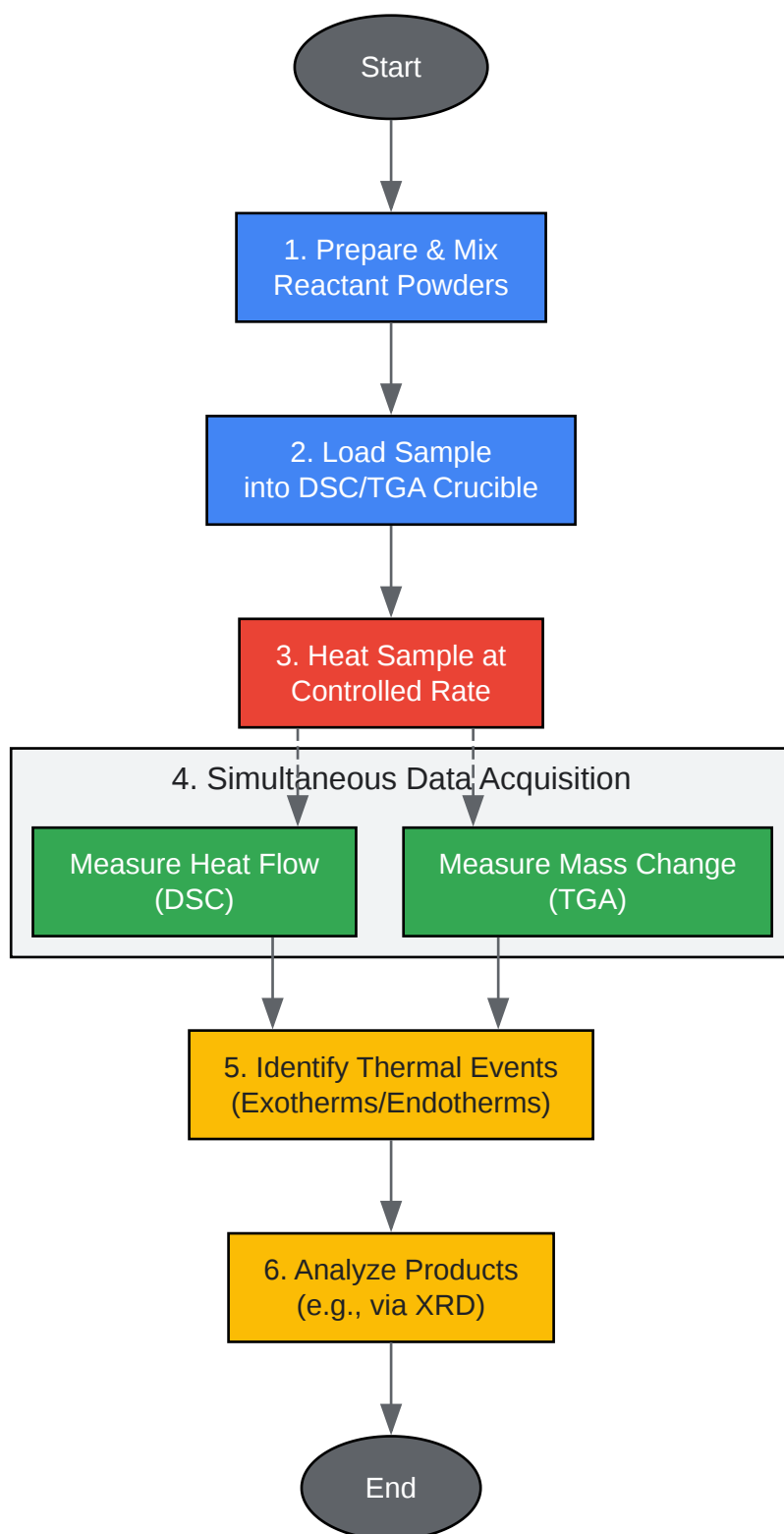
[Click to download full resolution via product page](#)

Workflow for determining ΔH_p° using solution calorimetry.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and reactivity of materials.^[9] These techniques are particularly useful for investigating the synthesis and decomposition of metal **iodates**. For example, the formation of metal **iodates** from the reaction of metal oxides with aluminum **iodate** hexahydrate (AlH) has been characterized using these methods.^{[2][9]}

- **Sample Preparation:** Reactants, such as a metal oxide and AlH powder, are intimately mixed in a specific molar ratio.^[9]
- **Instrument Setup:** A small, precisely weighed amount of the sample mixture is placed into a crucible (e.g., alumina).
- **Heating Program:** The sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate, such as 10 °C/min, over a defined temperature range (e.g., 30 to 800 °C).^[9]
- **Data Acquisition:**
 - **DSC:** Measures the difference in heat flow between the sample and a reference as a function of temperature. Exothermic events (heat release, e.g., formation of metal **iodate**) and endothermic events (heat absorption, e.g., decomposition) are recorded as peaks.^[2]
 - **TGA:** Continuously measures the mass of the sample as a function of temperature. Mass loss indicates decomposition or the release of volatile products (e.g., water, oxygen, iodine).^[9]
- **Product Analysis:** To identify the chemical species formed at different stages of the reaction, the experiment is often repeated, with heating stopped at temperatures corresponding to specific thermal events. The resulting solid products are then analyzed using techniques like Powder X-ray Diffraction (XRD).^{[2][9]}



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis of metal iodates from an energetic salt - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02250K [pubs.rsc.org]
- 3. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
- 4. researchgate.net [researchgate.net]
- 5. Formation enthalpies of iodate ion and crystalline iodates of alkali metals at 298,15 K [inis.iaea.org]
- 6. Solubility Products [gchem.cm.utexas.edu]
- 7. homework.study.com [homework.study.com]
- 8. Methods for estimating the enthalpy of formation of inorganic compounds; thermochemical and crystallographic investigations of uranyl salts of group VI elements [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Thermodynamic Properties of Common Metal Iodates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108269#thermodynamic-properties-of-common-metal-iodates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com